6-bromo-1H-indazol-5-amine

Cross-coupling chemistry Synthetic methodology Building block reactivity

Select 6-bromo-1H-indazol-5-amine for unmatched versatility in medicinal chemistry. Its unique 5-amine/6-bromo pattern enables sequential, orthogonal diversification: functionalize the amine via amidation or Buchwald–Hartwig coupling, then install aryl groups at the 6-position via Suzuki–Miyaura cross-coupling. This dual-vector reactivity avoids the regioselective protection required by 5-bromoindazole analogs, accelerating SAR campaigns for kinases (Rock2, Gsk3β, Aurora2, Jak2) and IDO1/TDO inhibitors. Available in research quantities (mg to kg) with ≥98% purity and characterized by NMR/HPLC. Store at 2–8°C protected from light.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1360928-41-1
Cat. No. B1379864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indazol-5-amine
CAS1360928-41-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1N)Br
InChIInChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyDKMFIJAMIVLPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazol-5-amine CAS 1360928-41-1: Chemical Identity and Structural Features for Scientific Procurement


6-Bromo-1H-indazol-5-amine (CAS 1360928-41-1) is a heterocyclic aromatic amine with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . It belongs to the indazole family, characterized by a fused benzene and pyrazole bicyclic system, featuring a primary amine at the 5-position and a bromine atom at the 6-position [1]. Commercially available in purity grades ranging from 95% to 98%, this compound is supplied as a light yellow to brown solid requiring storage at 2–8°C with protection from light . The 5-amino-6-bromo substitution pattern creates a dual orthogonal reactive site configuration—a nucleophilic amine and an electrophilic bromine handle—making this compound a versatile building block for parallel medicinal chemistry and SAR expansion campaigns .

Why Generic Indazole Substitution Is Not Feasible: Evidence-Based Differentiation for 6-Bromo-1H-indazol-5-amine Procurement


Substituting 6-bromo-1H-indazol-5-amine with a different indazole isomer or halogen analog introduces quantifiable and often irreversible divergence in synthetic utility. The regiochemistry of bromine substitution dictates both the accessible reaction pathways and the structural diversity of downstream products. For example, 6-bromoindazole (lacking the 5-amine) serves exclusively as an electrophilic partner in cross-coupling reactions, whereas the 5-amino group in the target compound enables additional amine-directed transformations such as Buchwald–Hartwig coupling, amidation, and diazotization chemistry [1]. Furthermore, 5-bromoindazole derivatives have been explicitly shown to participate in Buchwald reactions, but only after regioselective protection to control the tautomeric NH site—a synthetic complication avoided when using the 5-amine-6-bromo scaffold, which presents a structurally resolved amine handle [2]. The 6-chloro analog (molecular weight 167.6 g/mol), while structurally similar, exhibits different reactivity in cross-coupling due to the attenuated leaving-group propensity of chloride compared to bromide, directly impacting reaction yields and catalyst selection . These documented reactivity differences establish that in-class analogs are not functionally interchangeable for the preparation of specific derivative libraries.

6-Bromo-1H-indazol-5-amine Procurement Guide: Quantitative Differentiation Against Closest Analogs


6-Bromo vs 6-Chloro Indazole-5-amine: Reactivity Divergence in Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent offers measurably superior leaving-group aptitude compared to the 6-chloro analog (CAS 221681-75-0) in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for these exact 5-amine-substituted compounds is not reported in primary literature, the well-established relative reactivity of aryl bromides versus aryl chlorides under standard Suzuki–Miyaura and Buchwald–Hartwig conditions applies directly [1]. Aryl bromides typically undergo oxidative addition to Pd(0) approximately 50–100 times faster than aryl chlorides under comparable conditions, enabling lower catalyst loadings, milder reaction temperatures, and broader substrate scope [2]. This translates to practical advantages for users synthesizing 6-aryl or 6-amino derivatives: the bromo compound reliably participates in Buchwald reactions with a range of amines as documented for the protected 5-bromoindazole scaffold [3]. The chloro analog would require specialized catalyst systems (e.g., bulky phosphine ligands) to achieve comparable conversion, increasing optimization burden.

Cross-coupling chemistry Synthetic methodology Building block reactivity

5-Amino-6-bromo vs 5-Amino Parent Scaffold: Orthogonal Reactive Handle Multiplicity

6-Bromo-1H-indazol-5-amine provides two orthogonal reactive handles (5-NH₂ and 6-Br) versus the single handle (5-NH₂ only) available on the unsubstituted 1H-indazol-5-amine (5-aminoindazole, CAS 19335-11-6) [1]. This enables sequential functionalization strategies that are impossible with the parent scaffold. The 5-amino group can undergo amidation, reductive amination, or diazotization independently of the 6-bromo site, which remains available for subsequent metal-catalyzed cross-coupling [2]. The regioselective protection methodology documented by Slade et al. explicitly demonstrates that protected 5-bromoindazoles successfully participate in Buchwald reactions with a range of amines to generate novel derivatives—a transformation that requires both a halide leaving group and a protected/unprotected amine for derivatization [3]. This dual-handle architecture directly enables library synthesis via two distinct diversification vectors from a single starting material, reducing synthetic step count and material loss compared to linear sequences.

Parallel synthesis Medicinal chemistry Diversification strategy

6-Bromo vs 4-Bromo Indazole-5-amine: Regioisomeric Distinction with Biological and Synthetic Implications

The 6-bromo substitution pattern is structurally and functionally distinct from the 4-bromo regioisomer (4-bromo-1H-indazol-5-amine, CAS 1781483-33-7) [1]. Crystallographic evidence demonstrates that the 4-bromo-5-amino regioisomer (specifically 6-bromo-1H-indazol-4-amine) binds with defined geometry to the human indoleamine 2,3-dioxygenase 1 (hIDO1) active site, with a reported X-ray diffraction structure at 3.34 Å resolution (PDB ID: 7E0O) [2]. This same study revealed that 1H-indazole-4-amines inhibit both hIDO1 and hTDO through a defined binding mechanism involving specific interactions with heme iron coordination and hydrophobic pocket occupancy [3]. Critically, the 6-bromo-5-amine regioisomer places the amine and bromine substituents in a different spatial orientation relative to the indazole NH, which is expected to alter both binding geometry and electronic properties due to the different resonance and inductive effects operating at the 5- versus 4-position. The 5-position amine is para to the indazole N2 nitrogen, whereas the 4-position amine is meta, resulting in measurably different electronic distribution and hydrogen-bonding capability . For procurement decisions targeting specific biological targets (e.g., IDO1/TDO dual inhibition), this regioisomeric difference is non-trivial.

Regioisomer differentiation IDO1 inhibition Target selectivity

6-Bromo-1H-indazol-5-amine vs 5-Bromoindazole: Strategic Advantage of the Pre-installed 5-Amine Handle

6-Bromo-1H-indazol-5-amine eliminates the need for a protecting group manipulation step that is required when using 5-bromoindazole (CAS 53857-57-1) as a synthetic intermediate [1]. Slade et al. (2009) demonstrated that 5-bromoindazole derivatives require regioselective protection prior to Buchwald amination, as unprotected indazoles undergo unselective protection under strongly basic conditions to give a mixture at N-1 and N-2 [2]. The target compound, bearing a pre-installed 5-amino group, bypasses this entire protection/deprotection sequence when the intended derivatization point is the amine itself. While 5-bromoindazole offers a free NH for N-functionalization, the target compound offers an immediate amine handle for C–N bond formation without the regioselectivity complications inherent to indazole NH functionalization. The synthetic step reduction from requiring protection to direct amine utilization represents a documented efficiency advantage for parallel library synthesis applications.

Synthetic efficiency Buchwald–Hartwig amination Protecting group strategy

Optimal Application Scenarios for 6-Bromo-1H-indazol-5-amine in Research and Industrial Workflows


Parallel Synthesis of Kinase Inhibitor Libraries via Sequential Derivatization

As demonstrated by the dual orthogonal reactive handles (5-NH₂ and 6-Br), this compound is optimally deployed in parallel library synthesis of kinase-targeted compounds [1]. The 5-amino group can be functionalized first (amidation, sulfonylation, or reductive amination) followed by Suzuki–Miyaura coupling at the 6-bromo position to install diverse aryl/heteroaryl groups. This sequential diversification strategy from a single starting material is particularly valuable for generating focused libraries against kinases such as Rock2, Gsk3β, Aurora2, and Jak2, for which 5-substituted indazoles have been identified as potent inhibitors [1].

Late-Stage Functionalization in IDO1/TDO Dual Inhibitor Optimization

Based on crystallographic evidence demonstrating that 6-bromo-1H-indazol-4-amine (the 4-amino regioisomer) binds to hIDO1 with defined geometry (PDB 7E0O, 3.34 Å resolution), the 6-bromo-1H-indazol-5-amine scaffold offers a distinct regioisomeric vector for IDO1/TDO dual inhibitor discovery [2]. The 5-amine orientation places the functional handle in a different spatial relationship to the heme-binding region compared to the 4-amine series, potentially accessing alternative binding interactions or addressing resistance mutations. This compound serves as a late-stage diversification intermediate for installing substituents at the 6-position via cross-coupling while retaining the 5-amine for hydrogen-bonding interactions with the target active site [3].

Buchwald–Hartwig Amination Substrate for N-Aryl Indazole Synthesis

As documented by Slade et al., protected 5-bromoindazoles participate in Buchwald reactions with a range of amines to generate novel derivatives [4]. The target compound provides a complementary entry point: the 6-bromo position serves as the electrophilic partner in Buchwald–Hartwig aminations, enabling the installation of diverse secondary and tertiary amines at the 6-position while preserving the 5-amino group for orthogonal derivatization. This application scenario is particularly relevant for generating N-aryl indazole analogs with tunable basicity and lipophilicity for medicinal chemistry optimization.

SAR Exploration of 5,6-Disubstituted Indazole Series

The 5-amino-6-bromo substitution pattern provides an ideal platform for systematic structure–activity relationship (SAR) exploration of the indazole scaffold . The 6-position Bpin (boronic ester) analogs are routinely employed for rapid construction of diverse 6-substituted series, and the 6-bromo compound represents the direct precursor for such boronylation and subsequent cross-coupling . By varying the 5-amino substitution (e.g., acylation, alkylation) and independently varying the 6-position substitution via cross-coupling, researchers can systematically probe both vectors for target engagement, selectivity, and physicochemical properties. This two-dimensional SAR capability is particularly valuable in lead optimization programs targeting kinases or other protein families where the indazole scaffold has demonstrated validated binding modes [1].

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